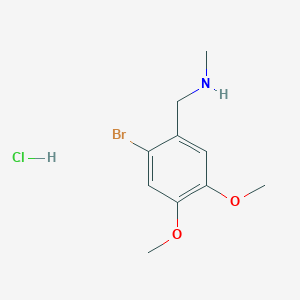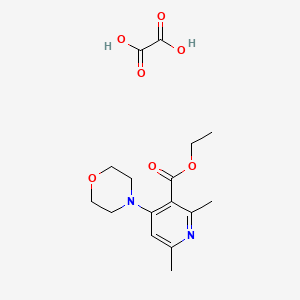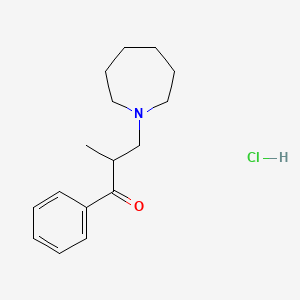
N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AMPTA and is synthesized using a specific method that involves several steps. The purpose of
科学的研究の応用
AMPTA has been investigated for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, AMPTA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In chemical biology, AMPTA has been used as a tool to study protein-protein interactions and has been shown to be effective in disrupting these interactions. In materials science, AMPTA has been used as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of AMPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, AMPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In chemical biology, AMPTA has been shown to disrupt protein-protein interactions by binding to specific sites on the protein surface.
Biochemical and Physiological Effects:
AMPTA has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the disruption of protein-protein interactions, and the induction of apoptosis in cancer cells. In addition, AMPTA has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
実験室実験の利点と制限
AMPTA has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on AMPTA, including the investigation of its potential use in treating other diseases, such as Alzheimer's and Parkinson's, the development of new materials using AMPTA as a building block, and the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects.
In conclusion, N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide or AMPTA is a chemical compound that has shown promising results in various scientific research applications. Its ease of synthesis, stability, and versatility make it a valuable tool for researchers in different fields. However, further research is needed to fully understand its mechanism of action and to identify potential side effects.
合成法
The synthesis of AMPTA involves several steps that require specific reagents and equipment. The first step involves the reaction of N-allyl-N-propargylamine with 2-methylbenzyl chloride in the presence of sodium hydride. This reaction produces N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-ylamine, which is then reacted with triazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-prop-2-enyl-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-4-10-20(11-5-2)17(22)16-13-21(19-18-16)12-15-9-7-6-8-14(15)3/h1,5-9,13H,2,10-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTAXTGDVMOASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(CC=C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)
![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)

![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)